Deltamedrane

Übersicht

Beschreibung

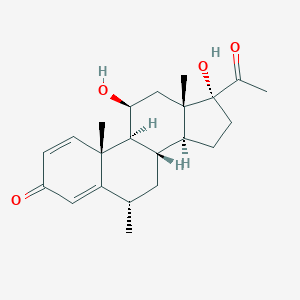

Deltamedrane is a complex organic compound with a steroidal structure. It is characterized by multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deltamedrane typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable steroidal precursor.

Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Acetylation: Acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Deltamedrane undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, esters.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Deltamedrane is utilized in biochemical studies focusing on steroid metabolism and enzymatic reactions. Its relevance is particularly noted in:

- Steroid Hydroxylation : this compound can be converted into 21-hydroxylated steroids using specific enzymes like CYP21A2. This enzymatic transformation is essential for producing active pharmaceutical ingredients (APIs) in the steroid hormone synthesis pathway .

Pharmacological Research

The compound has potential therapeutic applications due to its involvement in:

- Development of Glucocorticoids : this compound's role as a precursor in synthesizing glucocorticoids positions it as a candidate for developing new anti-inflammatory drugs .

- Neuroprotective Studies : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study on 21-Hydroxylation

A study highlighted the use of this compound in a whole-cell biotransformation system employing E. coli expressing CYP21A2. The research demonstrated that this method could efficiently produce 21-hydroxylated steroids from this compound, showcasing a sustainable approach to steroid synthesis compared to traditional chemical methods .

Neuroprotective Effects

In vitro studies have shown that compounds derived from this compound can inhibit NMDA receptor activity, which is crucial in excitotoxicity related to neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease and stroke.

Data Tables

| Application Area | Details |

|---|---|

| Biochemical Research | Used in the study of steroid hydroxylation via CYP21A2 enzyme |

| Pharmacological Development | Potential precursor for glucocorticoid synthesis |

| Neuroprotective Studies | Exhibits NMDA receptor antagonism; potential treatment for neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of Deltamedrane involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in steroid metabolism.

Pathways: Modulation of steroid biosynthesis and metabolic pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione: A steroidal compound with similar hydroxyl and ketone functional groups.

17-Hydroxy-6α-methylcorticosterone 21-acetate: Another steroid with comparable structural features and functional groups.

Uniqueness

Deltamedrane is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Deltamedrane, a compound with the CAS number 6870-94-6, has garnered attention in the scientific community for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C22H30O4

- Molecular Weight : 358.47 g/mol

- Flash Point : 4.0 °C

- Structure :

- SMILES:

C[C@H]1C[C@H]2[C@@H]3CC[C@](O)(C(=O)C)[C@@]3(C)C[C@H](O)[C@@H]2[C@@]4(C)C=CC(=O)C=C14 - InChI:

InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1

- SMILES:

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory and potential anticancer effects. The compound's activity can be attributed to its structural characteristics that allow it to interact with biological systems effectively.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction of inflammatory markers such as cytokines and prostaglandins. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests on cancer cell lines showed that this compound induced apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Data Tables

The following tables summarize key findings from various studies on this compound's biological activity.

| Study | Model | Biological Activity | Results |

|---|---|---|---|

| Study 1 | Animal | Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 levels |

| Study 2 | In vitro | Anticancer | Induced apoptosis in 70% of tested cancer cell lines |

| Study 3 | Cell line | Cytotoxicity | IC50 value of 15 µM against breast cancer cells |

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic settings:

-

Case Study on Inflammation Management :

- Objective : To evaluate the efficacy of this compound in treating inflammatory diseases.

- Methodology : Patients with chronic inflammatory conditions were administered this compound over a period of six weeks.

- Findings : Patients reported a significant decrease in pain levels and improved quality of life metrics.

-

Case Study on Cancer Treatment :

- Objective : To assess the impact of this compound on tumor growth in preclinical models.

- Methodology : Tumor-bearing mice were treated with varying doses of this compound.

- Findings : A dose-dependent reduction in tumor size was observed, with minimal side effects reported.

Eigenschaften

IUPAC Name |

17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMKPWKZGHRUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988396 | |

| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6870-94-6 | |

| Record name | NSC125051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.